![molecular formula C22H19N3O4 B13327954 Fmoc-L-Ala(2-pyrazinyl)-OH](/img/structure/B13327954.png)
Fmoc-L-Ala(2-pyrazinyl)-OH
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Overview
Description
Fmoc-L-Ala(2-pyrazinyl)-OH: is a derivative of alanine, a non-essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyrazine ring. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ala(2-pyrazinyl)-OH typically involves the following steps:
Protection of Alanine: Alanine is first protected with an Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Pyrazine Introduction: The pyrazine ring is introduced through a coupling reaction with a pyrazine derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis and automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The pyrazine ring can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: Reduction of the pyrazine ring can be achieved using reducing agents like sodium borohydride.
Substitution: The Fmoc group can be removed through a substitution reaction using a base like piperidine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in DMF (Dimethylformamide).
Major Products:
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Deprotected alanine derivatives.
Scientific Research Applications
Fmoc-L-Ala(2-pyrazinyl)-OH, a protected alanine derivative containing a pyrazinyl group, finds applications in peptide synthesis and the study of aromatic interactions within peptides and proteins . Its unique structure allows it to be used as a building block in creating molecules with enhanced stability, unique spectroscopic properties, and the ability to modulate biological activities .
Scientific Research Applications
Peptide Synthesis
- Building Block for Unnatural Amino Acids Unnatural amino acids containing aromatic rings, such as this compound, are valuable in synthesizing peptides with a range of functionalities and substitution patterns .
- Introduction of Fluorinated Aromatic Amino Acids Fluorinated aromatic amino acids can be easily monitored by 19F NMR and can change the properties of peptides .
- Applications in Quantitative Analysis, Fluorescence, and Tagging Aromatic residues introduced into peptides and proteins have been used for a variety of applications from quantitative analysis to fluorescence and tagging .
Modulation of Peptide Properties
- Enzymatic Stability The incorporation of fluorine atoms into peptides and proteins can increase their enzymatic stability and modulate their activities .
- Spectroscopic Properties Fluorinated amino acids have unique spectroscopic properties, making them useful as biological probes .
- Conformational Stability Some new 14-residue peptides showed high conformational stability, thereby allowing the determination of their 3D structures by NMR for the first time .
- Aromatic Interactions The presence of a mesityl residue in position 7 enhances the π−π interaction between aromatic residues 6 and 11, thus providing more conformationally restricted peptides with high SSTR2 affinity .
- Protein Folding and Stability Fluorinated amino acids cause minimal perturbation of the parent structures but favor protein folding and stability due to their increased aromatic stacking and hydrophobicity .
Case Studies
- Somatostatin Analogs In the search for new Somatostatin analogs with improved stability and selectivity, it was discovered that replacing one of the Phe residues in the 14-residue sequence with Msa (3-mesitylalanine) resulted in highly selective compounds .
- Hirschmann and co-workers synthesized analogs containing L-pyrazinylalanine (Pyz) .
O-( cis-3-fluorocyclobutyl)-l-tyrosine (23 ) was detailed in 2013 by Graham and co-workers . - 3,3-difluoroproline (89 ) Yao and co-workers developed a route to a phosphotyrosine mimic that included a fluorine-appended coumarin .
Mechanism of Action
Molecular Targets and Pathways:
- The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted reactions.
- The pyrazine ring can interact with various biological targets, potentially influencing enzyme activity and protein interactions.
Comparison with Similar Compounds
Fmoc-L-Ala-OH: Lacks the pyrazine ring, used in standard peptide synthesis.
Boc-L-Ala(2-pyrazinyl)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Fmoc-L-Ala(2-pyridyl)-OH: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness:
- The presence of the pyrazine ring in Fmoc-L-Ala(2-pyrazinyl)-OH provides unique chemical properties, such as increased stability and specific reactivity, making it valuable in specialized peptide synthesis and research applications.
For precise and detailed information, consulting scientific literature and databases like PubMed, SciFinder, or Reaxys is recommended.
Biological Activity
Fmoc-L-Ala(2-pyrazinyl)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-L-alanine with a 2-pyrazinyl substituent, is a derivative of the amino acid alanine. This compound has garnered interest due to its unique structural features, particularly the presence of the pyrazine ring, which influences its chemical behavior and biological activity. This article delves into the biological activity of this compound, summarizing its synthesis, properties, and potential applications based on diverse research findings.
The molecular formula of this compound is C₁₈H₁₇N₃O₄, with a molecular weight of approximately 341.35 g/mol. It typically appears as a white to light yellow crystalline powder and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water.
Synthesis Overview
The synthesis of this compound involves several steps, including the protection of the amino group with the Fmoc group to prevent premature reactions during peptide synthesis. The following general steps are involved:
- Protection of Alanine : L-Alanine is reacted with Fmoc-OSu to form Fmoc-L-Ala.
- Introduction of Pyrazinyl Group : The pyrazinyl substituent is introduced through electrophilic substitution or coupling reactions.
- Purification : The product is purified using chromatography techniques to obtain a high-purity compound suitable for biological studies.
Interaction Studies
Preliminary studies suggest that compounds similar to this compound can interact with various biological targets due to their ability to mimic natural substrates or ligands. The pyrazine ring may enhance binding affinity towards enzymes or receptors, potentially influencing enzyme activity and protein interactions.
Table 1: Comparison of Structural Features and Properties
Compound Name | Structure Features | Unique Properties |
---|---|---|
Fmoc-L-Alanine | Basic structure similar to alanine | Commonly used in peptide synthesis |
Fmoc-L-Ala(2-furyl)-OH | Contains a furan ring | Useful in nucleic acid crosslinking |
Fmoc-DL-Alanine | Racemic mixture of alanine | Widely used in peptide synthesis |
This compound | Contains a pyrazine ring | Potentially distinct biological activity |
The presence of the pyrazine ring in this compound may provide unique chemical reactivity compared to other derivatives, making it valuable in specialized peptide synthesis and research applications.
Drug Development
This compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its ability to interact with specific biological targets could be harnessed for targeted drug delivery systems and the development of novel materials.
Protein Engineering
In protein engineering, this compound can be utilized for site-specific modifications of proteins, enhancing their stability or activity. The unique properties imparted by the pyrazine group may facilitate innovative approaches in biomolecule design.
Case Studies and Research Findings
Research has indicated that compounds containing similar structural motifs can exhibit significant biological activities, such as enzyme inhibition or receptor modulation. For instance, studies on related compounds have shown their effectiveness in modulating P-glycoprotein (P-gp) activity, which is crucial in drug resistance mechanisms .
In one study, compounds analogous to this compound were evaluated for their antioxidant activities and effects on carbohydrate-hydrolyzing enzyme inhibition. These findings suggest that such derivatives could play a role in metabolic regulation and therapeutic interventions against metabolic disorders .
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20(11-14-12-23-9-10-24-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27)/t20-/m0/s1 |
InChI Key |
HQHBUQSZODPWGE-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC=CN=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CN=C4)C(=O)O |
Origin of Product |
United States |
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